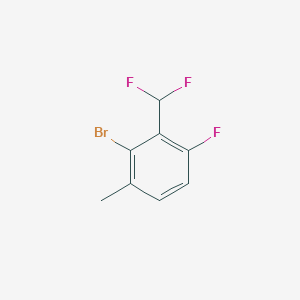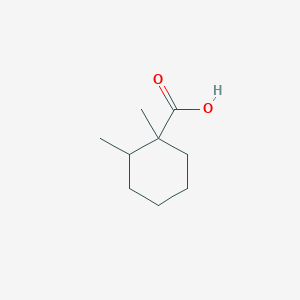
1,2-Dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a cyclohexane ring substituted with a carboxylic acid group and two methyl groups at positions 1 and 2.
- Its systematic IUPAC name is This compound .
1,2-Dimethylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula CHO. It belongs to the class of cyclohexane derivatives.
Preparation Methods
Synthetic Routes: The synthesis of 1,2-dimethylcyclohexane-1-carboxylic acid involves various methods. One common approach is through the oxidation of 1,2-dimethylcyclohexane using suitable oxidizing agents.
Reaction Conditions: Oxidation reactions typically employ reagents like potassium permanganate (KMnO) or chromic acid (HCrO) under controlled conditions.
Industrial Production: While not a high-volume industrial compound, it may be synthesized on a smaller scale for research purposes or specific applications.
Chemical Reactions Analysis
Reactivity: 1,2-Dimethylcyclohexane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include carboxylic acid derivatives or substituted cyclohexanes.
Scientific Research Applications
Chemistry: Used as a model compound for studying cyclohexane derivatives and their reactivity.
Biology and Medicine: Limited applications, but its derivatives may have biological activity.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The exact mechanism by which 1,2-dimethylcyclohexane-1-carboxylic acid exerts its effects is context-dependent. It may involve interactions with specific receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Its unique structure lies in the combination of a cyclohexane ring, carboxylic acid functionality, and specific methyl substitution.
Similar Compounds: While not identical, related compounds include other substituted cyclohexane carboxylic acids and derivatives.
Properties
CAS No. |
76522-33-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
QZTPJIOXWNNJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


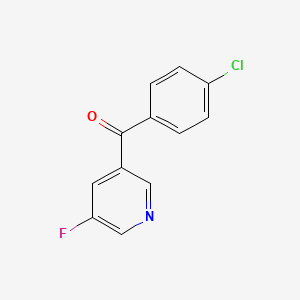

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
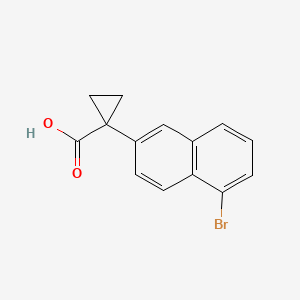
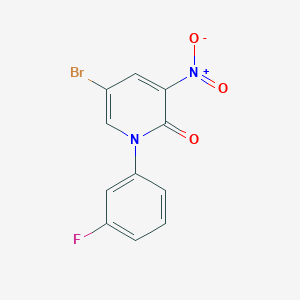

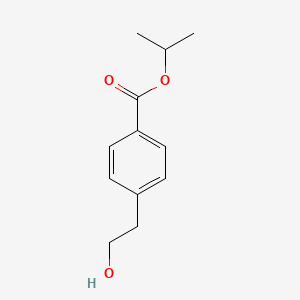
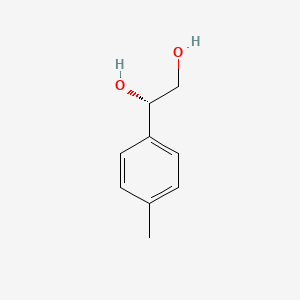
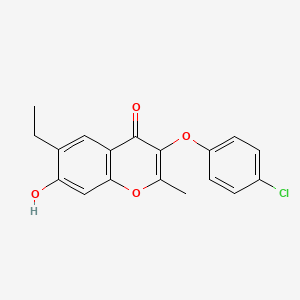

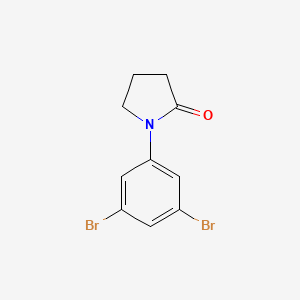
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)

